(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a benzamide group, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the condensation of the brominated benzo[d]thiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can yield the corresponding de-brominated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: De-brominated derivatives.
Substitution Products: Various substituted benzamides and thiazoles.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Cancer Research: Investigated for its potential to inhibit certain cancer cell lines by interfering with cellular pathways.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Used in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
- 4-bromo-N-(benzo[d]thiazol-2(3H)-ylidene)benzamide
- N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide
- (Z)-4-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Comparison:
- Structural Differences: The presence of different halogen atoms (bromine vs. chlorine) or additional substituents (methyl group) can significantly alter the compound’s reactivity and biological activity.
- Unique Properties: (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern, which may confer distinct electronic properties and biological activities compared to its analogs.
Properties
IUPAC Name |
4-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCAPYPHIHBVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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